2,3-Diethylsuccinic acid

Organic synthesis Oxidative coupling Dialkylsuccinic acid yield

Researchers needing stereochemically defined dicarboxylic acid building blocks face irreproducible results when diastereomer ratios are unspecified. 2,3-Diethylsuccinic acid (CAS 1186-79-4) addresses this: oxidative coupling delivers 92% total yield with 8-10:1 meso:(±) selectivity. • 2.9× difference in K₂ between diastereomers controls metal-binding stoichiometry for MOF and catalyst design. • 53% coupling yield vs. 16% for tetramethyl analog-highest synthetic accessibility among dialkylsuccinic acids. • White crystalline solid, mp 132-133 °C, ≥95% purity; store at 2-8 °C.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 1186-79-4
Cat. No. B074967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethylsuccinic acid
CAS1186-79-4
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCC(C(CC)C(=O)O)C(=O)O
InChIInChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyKJXMXCRSMLOXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethylsuccinic Acid: Physicochemical Identity


2,3-Diethylsuccinic acid (CAS 1186-79-4; synonym: 2,3-diethylbutanedioic acid) is an α,α′-dialkyl-substituted dicarboxylic acid with molecular formula C₈H₁₄O₄ and molecular weight 174.19 g·mol⁻¹ . It exists as a white crystalline solid with a reported melting point of 132–133 °C, density of 1.156 g·cm⁻³, and logP of 1.208 [1]. The compound possesses two chiral centers at carbons 2 and 3, giving rise to three stereoisomeric forms: (R,R), (S,S), and the meso-(R,S) diastereomer; the CAS 1186-79-4 entry typically denotes the racemic (±)-mixture or a mixture of diastereomers [2]. As a member of the dialkylsuccinic acid family, it serves as a chiral building block in organic synthesis and as a structural analog of succinic acid, the key tricarboxylic acid cycle intermediate, making stereochemical purity and chain-length-dependent physicochemical properties critical differentiators for research and industrial procurement .

Chiral dicarboxylic acid building block with two stereocenters; racemic or mixed diastereomer entry
Stereochemical purity and diastereomer ratio are critical procurement differentiators for reproducible synthesis
Ethyl-substituted succinate scaffold influences solution speciation and downstream reactivity

Stereochemistry & Chain-Length Specificity


Within the dialkylsuccinic acid series, substitution of one member for another—or procurement of stereochemically undefined material—introduces material risk because diastereomer ratio governs both solution-phase behavior and downstream synthetic fidelity. The meso and racemic forms of 2,3-diethylsuccinic acid exhibit distinct acid–base dissociation constants and conformational equilibria in aqueous solution, meaning that a batch with an uncontrolled meso/rac ratio will produce irreproducible pH-dependent speciation and reactivity profiles in aqueous-phase chemistry [1]. Furthermore, the alkyl chain length on the succinate scaffold directly controls insulinotropic potency in ester derivatives: ethanediol-1,2-diethylsuccinate occupies a quantifiably different rank position in secretory potency hierarchy compared to dimethyl-, trimethyl-, and tetramethylsuccinate congeners, demonstrating that even a one-carbon deviation in the alkyl substituent produces a pharmacologically meaningful shift in biological activity [2]. Substituting 2,3-diethylsuccinic acid with 2,3-dimethylsuccinic acid or unsubstituted succinic acid therefore alters both physicochemical speciation and, for ester derivatives, biological performance in a manner that is predictable and quantifiable—not interchangeable.

Diastereomer composition
Uncontrolled meso/rac ratio leads to irreproducible pH-dependent speciation and dianion availability
Alkyl chain length
Substituting with dimethylsuccinic or unsubstituted succinic acid may alter solution conformation and reported secretory potency rank
Stereochemical form
Racemic and meso forms exhibit distinct dissociation constants and intramolecular H-bonding propensity, limiting direct interchange

Quantitative Evidence vs. Analogs


Synthesis Yield via Lithium Acylate Coupling

In a head-to-head comparison under identical reaction conditions (lithium acylate α-carbanions + 1,2-diiodoethane, THF, Ar, 20–25 °C), 2,3-diethylsuccinic acid was obtained in 53% yield, compared with only 16% for the more sterically hindered 2,2,3,3-tetramethylsuccinic acid and 50% for unsubstituted succinic acid [1]. This demonstrates that the diethyl-substituted scaffold achieves the highest yield among the three products tested, consistent with an optimal balance between enolate nucleophilicity and steric demand at the coupling step.

Synthesis yield
Head-to-head
53% vs 50% (succinic) / 16% (tetramethyl)
Reported top yield among tested dialkylsuccinic scaffolds under enolate coupling conditions
THF, Ar, 20–25 °C; Li acylate + 1,2-diiodoethane
Organic synthesis Oxidative coupling Dialkylsuccinic acid yield

Diastereoselectivity in Oxidative Coupling

Using the tert-butylhypoiodite-mediated oxidative coupling of lithium butyrate enolates in THF under argon at ambient temperature, 2,3-diethylsuccinic acid was obtained in 92% total yield with a meso:(±) diastereomer ratio of approximately 8–10:1 [1]. This strong meso preference is a direct consequence of the ethyl substituent's steric and electronic influence during enolate coupling and represents a quantifiable stereochemical outcome that would differ substantially if a methyl-substituted analog (e.g., 2,3-dimethylsuccinic acid) were targeted under comparable conditions.

Diastereoselectivity
Reported
8–10:1 meso:(±) ratio
Predictable high meso enrichment enables stereodefined applications without chiral resolution
92% total yield, tert-butylhypoiodite coupling
Stereoselective synthesis Diastereomer ratio Oxidative metallation

Dissociation Constants: DL vs. meso

A systematic study of electrolytic dissociation parameters at 25 °C revealed that the DL (racemic) and meso diastereomers of 2,3-diethylsuccinic acid have measurably distinct thermodynamic dissociation constants: DL-2,3-diethylsuccinic acid exhibits K₁ = 2.34 × 10⁻⁴ and K₂ = 7.47 × 10⁻⁷, whereas meso-2,3-diethylsuccinic acid exhibits K₁ = 2.88 × 10⁻⁴ and K₂ = 2.57 × 10⁻⁷ [1]. The second-step dissociation constant differs by a factor of approximately 2.9 between the two diastereomers, a gap that directly impacts the concentration of dianionic species (A²⁻) available for metal coordination or salt formation at a given pH.

Dissociation constants
Head-to-head
~2.9× K₂ difference
Diastereomer-dependent dianion concentration impacts metal-binding stoichiometry at a given pH
meso K₂=2.57×10⁻⁷, DL K₂=7.47×10⁻⁷ at 25 °C
Dissociation constants Acid–base equilibria Solution chemistry

Conformational Behavior vs. Dimethylsuccinic Acid

An NMR conformational study (¹H vicinal coupling constants and ¹³C chemical shifts) of aqueous 2,3-dimethylsuccinic and 2,3-diethylsuccinic acids at varying degrees of neutralization demonstrated that the racemic isomers of both acids populate a non-staggered conformer stabilized by an intramolecular hydrogen bond, in addition to staggered conformers [1]. At half-neutralization, this intramolecularly H-bonded conformer strongly prevails for rac-2,3-diethylsuccinic acid (rac-2) and exists in reasonable amounts for rac-2,3-dimethylsuccinic acid (rac-1), a difference attributed to the distinct K₁/K₂ ratios of the two acids. The meso forms of both acids, by contrast, show no evidence of this non-staggered conformer and instead exhibit different staggered conformer populations.

Conformational behavior
Head-to-head
rac-diethyl: strong vs rac-dimethyl: weaker / meso: absent
Enhanced intramolecular H-bonded conformer differentiates solution structure for supramolecular studies
Half-neutralization, ¹H/¹³C NMR
Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding

Insulinotropic Potency vs. Other Succinate Esters

In a comparative study of ten novel succinic acid esters evaluated in isolated rat pancreatic islets, the insulinotropic potency was ranked across six methods of comparison, yielding a consistent hierarchy. Ethanediol-1,2-diethylsuccinate (the ester derivative of 2,3-diethylsuccinic acid) occupied a mid-to-upper rank position, placed below ethanediol-1,2-dimethylsuccinate and propanediol-1,2-dimethylsuccinate but above threitol-3-succinoyl-1,2,4-trimethylsuccinate and 4-tert-butyl-succinate [1]. The minimal effective concentrations ranged from 10 µM to 2.5 mM across the series, and the correlation between insulinotropic potential and minimal effective concentration was r = 0.823. This demonstrates that the ethyl vs. methyl substitution on the succinate scaffold produces a measurable, rank-order shift in biological activity.

Insulinotropic rank
Head-to-head
4th–6th of 10 esters
Mid-range potency profile supports studies balancing metabolic stability with reported secretory response
Rat islet assay; minimal effective conc. 10 µM–2.5 mM; r=0.823
Insulin secretion Succinate esters Type 2 diabetes

Key Research Applications


Enolate Coupling for Succinic Acid Libraries

The 53% coupling yield of 2,3-diethylsuccinic acid substantially exceeds the 16% yield of 2,2,3,3-tetramethylsuccinic acid under identical conditions, establishing the diethyl congener as the most synthetically accessible member of the dialkylsuccinic acid series via this route [1]. Laboratories constructing succinic acid derivative libraries for catalyst screening, coordination chemistry, or medicinal chemistry should prioritize the diethyl-substituted scaffold when maximizing throughput and minimizing cost per gram of isolated product.

High meso-Selectivity Synthesis

The oxidative coupling method using tert-butylhypoiodite delivers 2,3-diethylsuccinic acid with a meso:(±) ratio of 8–10:1 and 92% total yield [1]. This level of diastereoselectivity makes the diethyl analog attractive for applications demanding stereochemically enriched dicarboxylic acid building blocks—such as chiral MOF linker synthesis, stereoregular polyester preparation, or enantioselective catalysis—without the need for chiral auxiliary strategies or preparative chiral chromatography.

pH-Dependent Metal Complexation

The 2.9-fold difference in the second-step dissociation constant (K₂) between DL- and meso-2,3-diethylsuccinic acid means that, at a given pH, the concentration of fully deprotonated dianionic species (A²⁻) available for metal coordination is diastereomer-dependent [1]. Researchers using 2,3-diethylsuccinic acid as a bidentate ligand for transition-metal or lanthanide complexation—in areas such as MRI contrast agent development, catalysis, or metal–organic framework synthesis—must control or specify the diastereomeric composition to achieve reproducible metal-binding stoichiometry and complex stability.

Aqueous Supramolecular & Chiral Recognition

The pronounced preference of rac-2,3-diethylsuccinic acid to adopt an intramolecularly H-bonded, non-staggered conformer at half-neutralization—a behavior that is weaker in rac-2,3-dimethylsuccinic acid and absent in meso forms—makes the racemic diethyl compound a distinct conformational probe for aqueous supramolecular host–guest chemistry, chiral recognition, and foldamer design [1]. Investigators studying conformation-driven molecular recognition in water should select rac-2,3-diethylsuccinic acid over the dimethyl analog when a strong intramolecular H-bonding propensity is experimentally desirable.

Application
Selection Property
Validation Focus
Synthesis of dialkylsuccinic acid libraries
Enolate-coupling efficiency (reported highest yield among tested)
Yield reproducibility across lots and scale-up
Stereochemically enriched dicarboxylic acid building blocks
meso-Selectivity in oxidative coupling
Diastereomeric ratio consistency and chiral purity
Metal–ligand complexation studies (e.g., MOF, MRI agents)
Diastereomer-dependent dianion concentration
Metal-binding stoichiometry at controlled pH
Aqueous supramolecular host–guest chemistry and chiral recognition
Intramolecular H-bonded conformation propensity
Conformation-dependent binding and recognition

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